2-(3-chloroanilino)-4H-3,1-benzoxazin-4-one
Overview
Description
2-(3-chloroanilino)-4H-3,1-benzoxazin-4-one is a chemical compound that belongs to the class of benzoxazines It is characterized by the presence of a benzoxazine ring fused with an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloroanilino)-4H-3,1-benzoxazin-4-one typically involves the reaction of 3-chloroaniline with 2-chloronicotinic acid under specific conditions. One environmentally friendly method involves the amination of 2-chloronicotinic acid with 3-chloroaniline in the presence of pyridine and para-toluenesulfonic acid under reflux conditions in water . This method avoids the use of harmful solvents and catalysts, making it a greener alternative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free and catalyst-free methods are preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3-chloroanilino)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various halogenated benzoxazine derivatives.
Scientific Research Applications
2-(3-chloroanilino)-4H-3,1-benzoxazin-4-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing novel drugs with anti-inflammatory and analgesic properties.
Material Science: Its derivatives are used in the development of conducting polymers and advanced materials.
Biological Research: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(3-chloroanilino)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. It can inhibit enzymes such as cyclooxygenase, thereby reducing inflammation and pain . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and preventing the synthesis of pro-inflammatory molecules .
Comparison with Similar Compounds
Similar Compounds
2-(3-chloroanilino)nicotinic acid hydrazides: These compounds also exhibit anti-inflammatory and analgesic activities.
6-cyclohexylmethoxy-2-(3’-chloroanilino)purine: This compound acts as a cyclin-dependent kinase inhibitor.
Dichloroanilines: These are aniline derivatives with two chlorine atoms, used in various industrial applications.
Uniqueness
2-(3-chloroanilino)-4H-3,1-benzoxazin-4-one is unique due to its benzoxazine ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(3-chloroanilino)-3,1-benzoxazin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-9-4-3-5-10(8-9)16-14-17-12-7-2-1-6-11(12)13(18)19-14/h1-8H,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMFCABUVISWCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)NC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801324433 | |
Record name | 2-(3-chloroanilino)-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801324433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819668 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
81905-03-5 | |
Record name | 2-(3-chloroanilino)-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801324433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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